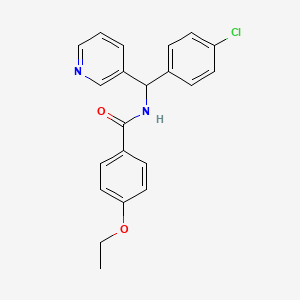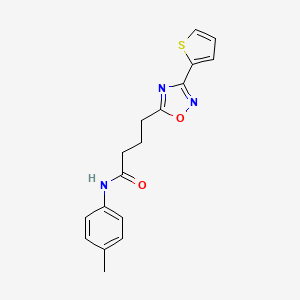
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been studied extensively for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc.
Mechanism of Action
The mechanism of action of 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is not fully understood. However, it has been proposed that it may act by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It may also act by modulating the activity of ion channels such as voltage-gated sodium channels and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects:
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been found to exhibit significant biochemical and physiological effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-induced inflammation models. It has also been found to exhibit significant analgesic and anticonvulsant activities in various animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide in lab experiments is its potent anti-inflammatory, analgesic, and anticonvulsant activities. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before using it in lab experiments.
Future Directions
There are several future directions for the research on 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. One of the potential directions is the development of new analogs with improved potency and selectivity. Another direction is the study of its potential use as a fluorescent probe for the detection of other metal ions. Additionally, the mechanism of action and physiological effects of this compound need to be further elucidated to fully understand its potential applications in various fields.
Synthesis Methods
The synthesis of 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been achieved using various methods. One of the most commonly used methods is the reaction of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with p-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature, and the product is obtained by filtration and recrystallization.
properties
IUPAC Name |
N-(4-methylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-7-9-13(10-8-12)18-15(21)5-2-6-16-19-17(20-22-16)14-4-3-11-23-14/h3-4,7-11H,2,5-6H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRGZEOKMZKQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


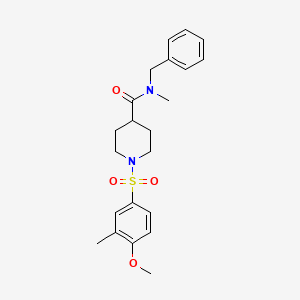
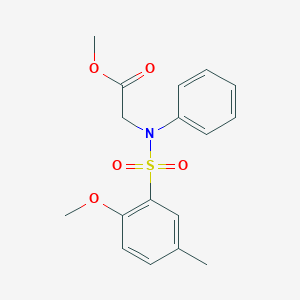


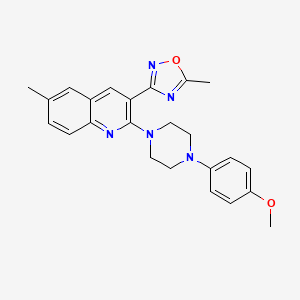
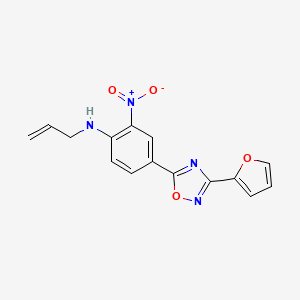
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7689600.png)
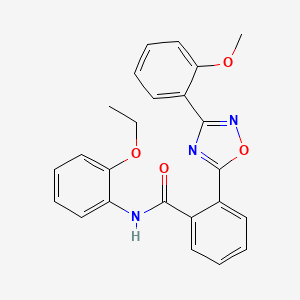

![3-(3-methoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689624.png)
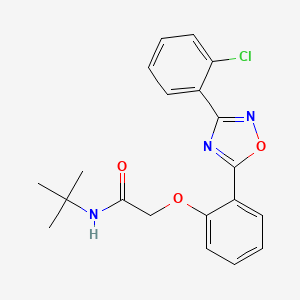
![4-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689633.png)
